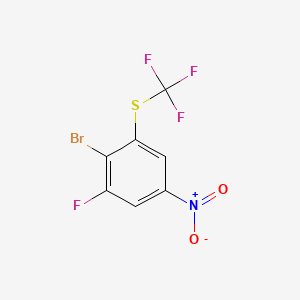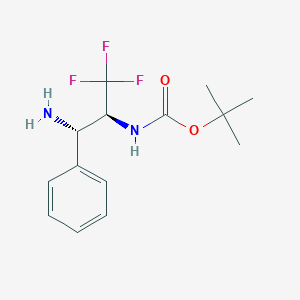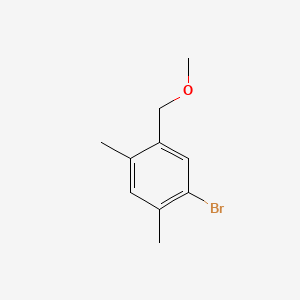
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a methoxymethyl group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylbenzyl alcohol, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is 2,4-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethyl group can participate in various reactions, including oxidation and reduction, altering the electronic properties of the benzene ring and influencing reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4-dimethylbenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Bromo-3,5-dimethylbenzene: Different substitution pattern affects reactivity and applications.
1-Bromo-4-methoxymethyl-2,3-dimethylbenzene: Similar structure but different substitution pattern.
Uniqueness
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is unique due to the presence of both the bromine atom and the methoxymethyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
1-bromo-5-(methoxymethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-7-4-8(2)10(11)5-9(7)6-12-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
VQTHIOZBHZZBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1COC)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
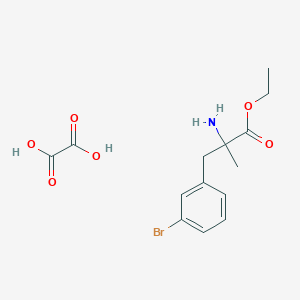
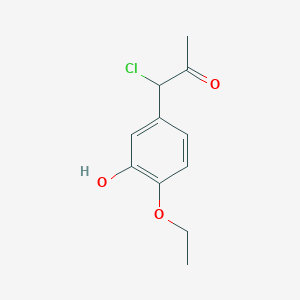
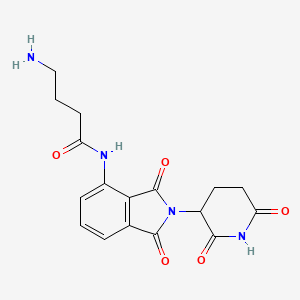
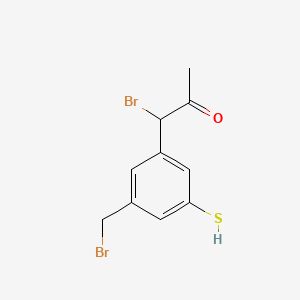
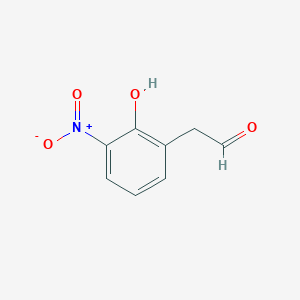

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
